XLogP3 Lipophilicity: 2- vs. 4-Isomer
The 2‑position isomer exhibits a computed XLogP3 of 1.5 [1], compared with 0.3 for the 4‑position isomer [2]. This 5‑fold difference in predicted octanol‑water partition coefficient is driven by the proximity of the azetidine‑oxygen to the quinoline nitrogen, which modulates hydrogen‑bonding capacity and ring electronics. The higher XLogP3 of the 2‑isomer predicts greater membrane permeability and potentially different absorption and distribution characteristics, making it a mechanistically distinct starting point for CNS‑ or intracellular‑targeted probe design.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (CID 63105929) |
| Comparator Or Baseline | 4-(Azetidin-3-yloxy)quinoline XLogP3 = 0.3 (CID 63105923) |
| Quantified Difference | ΔXLogP3 = +1.2 (5‑fold higher lipophilicity for the 2‑isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 [1][2] |
Why This Matters
Large lipophilicity differences between positional isomers directly affect solubility, permeability, and metabolic clearance, making the 2‑isomer preferable when moderate lipophilicity is required for target engagement in lipophilic binding pockets.
- [1] PubChem, Compound Summary for CID 63105929, 2-(Azetidin-3-yloxy)quinoline. National Center for Biotechnology Information (2026). View Source
- [2] PubChem, Compound Summary for CID 63105923, 4-(Azetidin-3-yloxy)quinoline. National Center for Biotechnology Information (2026). View Source
